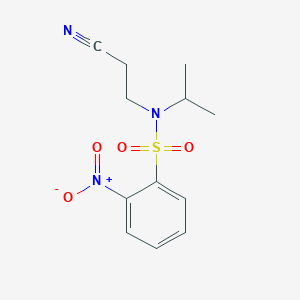![molecular formula C21H17N3O6 B11711305 ethyl 3-[2-(1,3-dioxoisoindol-2-yl)ethyl]-5-nitro-1H-indole-2-carboxylate](/img/structure/B11711305.png)
ethyl 3-[2-(1,3-dioxoisoindol-2-yl)ethyl]-5-nitro-1H-indole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(1,3-二氧代异吲哚-2-基)乙基]-5-硝基-1H-吲哚-2-羧酸乙酯是一种复杂的有机化合物,具有吲哚环、硝基和邻苯二甲酰亚胺基团等独特的功能基团组合。由于其潜在的生物活性以及在合成化学中的应用,该化合物在各种科学研究领域引起了关注。
准备方法
合成路线和反应条件
3-[2-(1,3-二氧代异吲哚-2-基)乙基]-5-硝基-1H-吲哚-2-羧酸乙酯的合成通常涉及多步有机反应反应条件通常需要使用强酸或强碱、高温和特定催化剂来促进目标产物的形成 .
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。该工艺将针对效率、产量和成本效益进行优化。这可能包括使用连续流动反应器、自动化合成设备和先进的纯化技术,以确保最终产品的高纯度 .
化学反应分析
反应类型
3-[2-(1,3-二氧代异吲哚-2-基)乙基]-5-硝基-1H-吲哚-2-羧酸乙酯可以发生各种化学反应,包括:
氧化: 在特定条件下,硝基可以被还原为胺。
还原: 该化合物可以被还原形成不同的衍生物。
取代: 吲哚环可以进行亲电取代反应
常用试剂和条件
这些反应中常用的试剂包括还原剂,如氢化铝锂 (LiAlH4) 用于还原,以及氧化剂,如高锰酸钾 (KMnO4) 用于氧化。这些反应通常需要控制温度和惰性气氛,以防止不必要的副反应 .
主要形成的产物
这些反应形成的主要产物取决于所使用的具体条件和试剂。例如,硝基的还原可以产生胺衍生物,而吲哚环上的取代反应可以引入各种官能团 .
科学研究应用
3-[2-(1,3-二氧代异吲哚-2-基)乙基]-5-硝基-1H-吲哚-2-羧酸乙酯在科学研究中有多种应用:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医学: 研究其潜在的治疗效果以及作为药物开发中的先导化合物。
工业: 用于生产特种化学品和材料 .
作用机制
3-[2-(1,3-二氧代异吲哚-2-基)乙基]-5-硝基-1H-吲哚-2-羧酸乙酯的作用机制涉及其与特定分子靶点和途径的相互作用。硝基和吲哚环在其生物活性中起着至关重要的作用,可能与体内的酶和受体相互作用。确切的途径和靶点可能因具体的应用和使用环境而异 .
相似化合物的比较
类似化合物
- 2-(1,3-二氧代异吲哚-2-基)乙酸乙酯
- 2-[[2-(1,3-二氧代异吲哚-2-基)乙酰]氨基]乙酸乙酯
- 2-(2-{[2-(1,3-二氧代异吲哚-2-基)乙基]氨基}乙基)-1H-异吲哚-1,3(2H)-二酮
- 4-(2-(1,3-二氧代异吲哚-2-基)乙氧基)-3-氧代丁酸乙酯
独特性
3-[2-(1,3-二氧代异吲哚-2-基)乙基]-5-硝基-1H-吲哚-2-羧酸乙酯由于其特有的官能团组合而具有独特性,这些官能团赋予其独特的化学和生物学特性。
属性
分子式 |
C21H17N3O6 |
|---|---|
分子量 |
407.4 g/mol |
IUPAC 名称 |
ethyl 3-[2-(1,3-dioxoisoindol-2-yl)ethyl]-5-nitro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C21H17N3O6/c1-2-30-21(27)18-13(16-11-12(24(28)29)7-8-17(16)22-18)9-10-23-19(25)14-5-3-4-6-15(14)20(23)26/h3-8,11,22H,2,9-10H2,1H3 |
InChI 键 |
VFHDPCNWQXZWQU-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)[N+](=O)[O-])CCN3C(=O)C4=CC=CC=C4C3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2E,5E)-2-[(2-chlorophenyl)imino]-5-(2-fluorobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B11711230.png)



![2-[({2,2,2-Trichloro-1-[(furan-2-ylcarbonyl)amino]ethyl}carbamothioyl)amino]benzoic acid](/img/structure/B11711262.png)
![N'-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11711265.png)
![N-(3,4-dichlorophenyl)-N-[(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]acetamide](/img/structure/B11711270.png)
![(2Z)-2-(4-{[1,1'-Biphenyl]-4-YL}-1,3-thiazol-2-YL)-3-(4-hydroxyphenyl)prop-2-enenitrile](/img/structure/B11711272.png)
![(8Z)-8-[2-(4-chlorophenyl)hydrazinylidene]-4-methyl-2H-furo[2,3-h]chromene-2,9(8H)-dione](/img/structure/B11711278.png)
![3,5-dichloro-N-{5-chloro-2-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}-2-hydroxybenzamide](/img/structure/B11711283.png)
![1-[(phenylamino)methyl]-1H-indole-2,3-dione](/img/structure/B11711290.png)


